
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene: is a chemical compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to a tetraaz-1-ene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene typically involves the reaction of 4-methylbenzenesulfonyl chloride with a tetraaz-1-ene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tetraaz-1-ene core can undergo redox reactions, altering its oxidation state.
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings would yield nitro derivatives, while reduction of the tetraaz-1-ene core could produce various amine derivatives.
Applications De Recherche Scientifique
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene involves its interaction with molecular targets through its sulfonyl and tetraaz-1-ene groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylbenzene: Shares the aromatic ring structure but lacks the sulfonyl and tetraaz-1-ene groups.
4-Methylbenzenesulfonyl Chloride: Contains the sulfonyl group but lacks the tetraaz-1-ene core.
Tetraaz-1-ene Derivatives: Compounds with similar tetraaz-1-ene cores but different substituents.
Uniqueness
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene is unique due to the combination of its sulfonyl and tetraaz-1-ene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
60803-17-0 |
|---|---|
Formule moléculaire |
C14H16N4O4S2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-methyl-N-[[(4-methylphenyl)sulfonylamino]hydrazinylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H16N4O4S2/c1-11-3-7-13(8-4-11)23(19,20)17-15-16-18-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17)(H,15,18) |
Clé InChI |
DTTZPQXVVFPZBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NNN=NS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

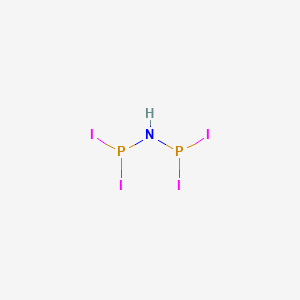
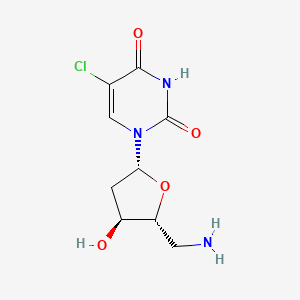
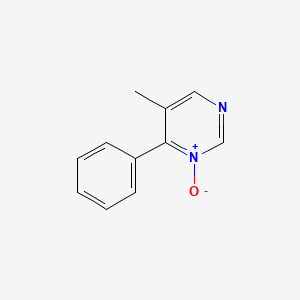
![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)
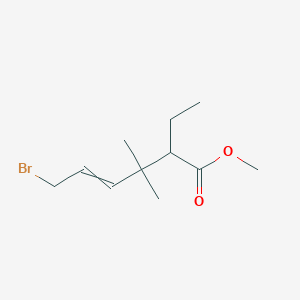

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
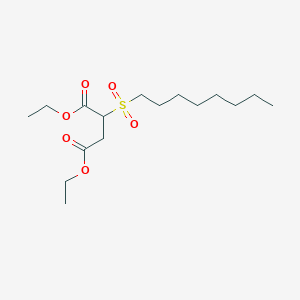
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)

![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
